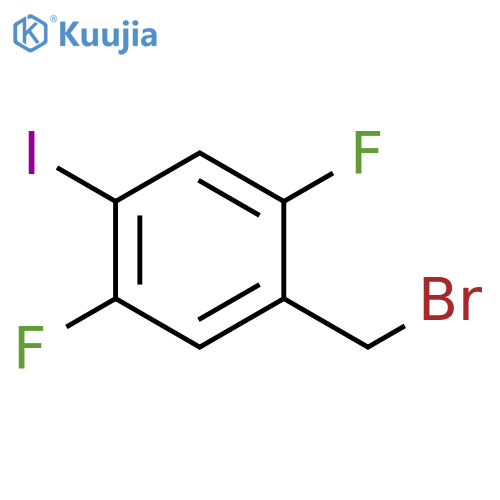

Cas no 2090352-00-2 (Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-)

2090352-00-2 structure

商品名:Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-

CAS番号:2090352-00-2

MF:C7H4BrF2I

メガワット:332.911940574646

CID:6329851

Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-

-

- インチ: 1S/C7H4BrF2I/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2

- InChIKey: NXZKBDDSUKELSX-UHFFFAOYSA-N

- ほほえんだ: C1(CBr)=CC(F)=C(I)C=C1F

じっけんとくせい

- 密度みつど: 2.228±0.06 g/cm3(Predicted)

- ふってん: 251.1±35.0 °C(Predicted)

Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC99467-1g |

2,5-Difluoro-4-iodobenzyl bromide |

2090352-00-2 | 1g |

£420.00 | 2025-02-22 | ||

| Apollo Scientific | PC99467-5g |

2,5-Difluoro-4-iodobenzyl bromide |

2090352-00-2 | 5g |

£1260.00 | 2025-02-22 |

Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo- 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

2090352-00-2 (Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬